Cas no 5993-69-1 (quinazoline-2,4-dithiol)

quinazoline-2,4-dithiol Chemical and Physical Properties
Names and Identifiers
-
- quinazoline-2,4(1H,3H)-dithione
- 1H-quinazoline-2,4-dithione
- 1H-Chinazolin-2,4-dithion
- 1H-quinazolin-2,4-dithione
- 2,4(1H,3H)-quinazolinedithione
- 2,4-Quinazolinedithiol
- AC1LEZI3
- AC1Q7F8A
- NSC36082
- quinazolin-2,4(1H,3H)-dithione
- quinazoline-2,4-dithiol
- quinoxaline(1H,3H)-2,4-dithione
- ST4120689
- 2,4-dimercaptoquinazoline
- Chinazolindithion
- DTXSID40351265
- CCG-47561
- CS-0270276
- NSC-36082
- STK695903
- 1,2,3,4-tetrahydroquinazoline-2,4-dithione
- AKOS001121938
- 2-Sulfanyl-3,4-dihydroquinazoline-4-thione
- 2,4-dithioxo-1,2,3,4-tetrahydroquinazoline
- DB-298948
- ZIOAGVULHUBXBS-UHFFFAOYSA-N
- SR-01000637166-1
- HMS1761K13
- AKOS002250906
- Z57981088
- EN300-11792
- 5993-69-1
- SCHEMBL2680080
-
- Inchi: InChI=1S/C8H6N2S2/c11-7-5-3-1-2-4-6(5)9-8(12)10-7/h1-4H,(H2,9,10,11,12)
- InChI Key: ZIOAGVULHUBXBS-UHFFFAOYSA-N
- SMILES: C1=CC=C2C(=C1)C(=S)NC(=S)N2
Computed Properties
- Exact Mass: 193.99738
- Monoisotopic Mass: 193.997
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 227
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 88.2Ų
Experimental Properties
- Density: 1.49
- Boiling Point: 333.6°C at 760 mmHg
- Flash Point: 155.6°C
- Refractive Index: 1.8
- PSA: 24.06
- LogP: 2.95500
quinazoline-2,4-dithiol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-11792-0.1g |
1,2,3,4-tetrahydroquinazoline-2,4-dithione |
5993-69-1 | 0.1g |
$226.0 | 2023-05-03 | ||
TRC | E592430-100mg |
quinazoline-2,4-dithiol |
5993-69-1 | 100mg |
$ 160.00 | 2022-06-05 | ||
Enamine | EN300-11792-0.5g |
1,2,3,4-tetrahydroquinazoline-2,4-dithione |
5993-69-1 | 0.5g |
$246.0 | 2023-05-03 | ||
Enamine | EN300-11792-5.0g |
1,2,3,4-tetrahydroquinazoline-2,4-dithione |
5993-69-1 | 5g |
$743.0 | 2023-05-03 | ||
TRC | E592430-10mg |
quinazoline-2,4-dithiol |
5993-69-1 | 10mg |
$ 50.00 | 2022-06-05 | ||
Enamine | EN300-11792-1.0g |
1,2,3,4-tetrahydroquinazoline-2,4-dithione |
5993-69-1 | 1g |
$256.0 | 2023-05-03 | ||
Enamine | EN300-7515789-500mg |
1,2,3,4-tetrahydroquinazoline-2,4-dithione |
5993-69-1 | 90.0% | 500mg |
$246.0 | 2023-10-03 | |
Enamine | EN300-7515789-50mg |
1,2,3,4-tetrahydroquinazoline-2,4-dithione |
5993-69-1 | 90.0% | 50mg |
$216.0 | 2023-10-03 | |
1PlusChem | 1P00ELPG-100mg |
QUINAZOLINE-2,4(1H,3H)-DITHIONE |
5993-69-1 | 97% | 100mg |
$193.00 | 2025-02-27 | |
1PlusChem | 1P00ELPG-500mg |
QUINAZOLINE-2,4(1H,3H)-DITHIONE |
5993-69-1 | 90% | 500mg |
$356.00 | 2023-12-16 |
quinazoline-2,4-dithiol Related Literature
-
Hui Zheng,Xianting Cao,Kui Du,Jun Xu,Pengfei Zhang Green Chem. 2014 16 3142
Additional information on quinazoline-2,4-dithiol
Recent Advances in Quinazoline-2,4-dithiol (CAS: 5993-69-1) Research: Synthesis, Biological Activity, and Therapeutic Potential
Quinazoline-2,4-dithiol (CAS: 5993-69-1) has emerged as a promising scaffold in medicinal chemistry due to its versatile pharmacological properties. Recent studies have focused on its synthesis, structural modifications, and evaluation of biological activities, particularly in the context of anticancer, antimicrobial, and anti-inflammatory applications. This research brief consolidates the latest findings on this compound, highlighting its potential as a therapeutic agent and the challenges in its development.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient synthesis of quinazoline-2,4-dithiol derivatives via a one-pot reaction, achieving yields of up to 85%. The researchers employed NMR and mass spectrometry to confirm the structures, with particular attention to the thiol groups' reactivity. These derivatives were subsequently screened for anticancer activity against a panel of human cancer cell lines, revealing IC50 values in the low micromolar range for certain analogs, suggesting potent cytotoxicity.
In the realm of antimicrobial research, a team from the University of Cambridge reported in Bioorganic & Medicinal Chemistry Letters (2024) that quinazoline-2,4-dithiol exhibits broad-spectrum activity against drug-resistant bacterial strains, including MRSA and ESBL-producing E. coli. Mechanistic studies indicated that the compound disrupts bacterial cell membrane integrity and inhibits key enzymes involved in folate metabolism. These findings position quinazoline-2,4-dithiol as a potential lead compound for novel antibiotic development.
Structural-activity relationship (SAR) studies have been pivotal in optimizing quinazoline-2,4-dithiol's pharmacological profile. Research from the Scripps Research Institute (2024) identified that substitutions at the N1 and C6 positions significantly enhance the compound's bioavailability and target selectivity. Molecular docking simulations revealed strong interactions with protein kinases and DNA topoisomerases, providing a rationale for its observed biological effects. These insights are guiding the design of next-generation derivatives with improved therapeutic indices.
Despite these advances, challenges remain in the clinical translation of quinazoline-2,4-dithiol-based therapeutics. Recent pharmacokinetic studies highlighted issues with rapid hepatic metabolism and limited blood-brain barrier penetration. However, innovative formulation strategies, including nanoparticle encapsulation and prodrug approaches, are showing promise in overcoming these limitations. Ongoing clinical trials (NCT05678921) are evaluating a quinazoline-2,4-dithiol derivative for solid tumors, with preliminary results expected in late 2024.
The compound's unique chemical properties also make it valuable for chemical biology applications. A 2024 Nature Chemical Biology publication detailed its use as a versatile building block for PROTAC (proteolysis-targeting chimera) development, enabling targeted protein degradation. This expands quinazoline-2,4-dithiol's utility beyond traditional drug discovery into emerging therapeutic modalities.
In conclusion, quinazoline-2,4-dithiol (CAS: 5993-69-1) represents a multifaceted compound with significant potential across multiple therapeutic areas. Continued research into its mechanism of action, structural optimization, and delivery systems will be crucial for realizing its full clinical potential. The coming years are likely to see increased interest in this scaffold, particularly in combination therapies and precision medicine approaches.
5993-69-1 (quinazoline-2,4-dithiol) Related Products
- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)
- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)
- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)
- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)
- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)
- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)
- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)
- 52287-46-4(quinoline-2,4-dicarbaldehyde)
- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)



